molecular formula C16H7Cl2F3N4 B2757665 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-18-5

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2757665
CAS No.: 338773-18-5
M. Wt: 383.16
InChI Key: FUILHHRFFGNVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a triazoloquinoxaline derivative characterized by a 2,4-dichlorophenyl group at position 1 and a trifluoromethyl group at position 4 of the fused triazole-quinoxaline scaffold (Fig. 1). This compound belongs to a broader class of heterocyclic molecules known for diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation . Its synthesis typically involves condensation reactions between chlorinated quinoxaline precursors and hydrazine derivatives, followed by functionalization via nucleophilic substitution or cyclization .

The trifluoromethyl and dichlorophenyl substituents enhance lipophilicity and metabolic stability, making the compound a candidate for drug development.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F3N4/c17-8-5-6-9(10(18)7-8)14-23-24-15-13(16(19,20)21)22-11-3-1-2-4-12(11)25(14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILHHRFFGNVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazination and Cyclization

Treatment of 2,3-dichloroquinoxaline (3 ) with hydrazine hydrate produces 3-hydrazinoquinoxaline (4 ), which undergoes cyclization with triethyl orthoformate to form 1H-triazolo[4,3-a]quinoxaline (5 ). This step establishes the triazole ring fused to the quinoxaline system.

Reaction conditions :

  • 4 (1 equiv), triethyl orthoformate (1.2 equiv), reflux in ethanol (3 h).
  • Yield: 78–82%.

Substitution at Position 1: Introducing 2,4-Dichlorophenyl

The 1-position of the triazoloquinoxaline is functionalized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, 1-chloro-triazoloquinoxaline intermediates react with 2,4-dichlorophenylboronic acid under Suzuki–Miyaura conditions:

$$
\text{1-Chloro-triazoloquinoxaline} + \text{2,4-Dichlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{1-(2,4-Dichlorophenyl)triazoloquinoxaline} \quad
$$

Optimization notes :

  • Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol (3:1) at 80°C yield >85% product.
  • Steric hindrance from the dichlorophenyl group necessitates prolonged reaction times (12–16 h).

Trifluoromethylation at Position 4

Direct Trifluoromethylation via Radical Pathways

Recent advances in radical chemistry enable direct trifluoromethylation of heteroarenes. Using Umemoto’s reagent (2-(trifluoromethyl)benzothiazolium triflate), the 4-position of the triazoloquinoxaline undergoes trifluoromethylation under mild conditions:

$$
\text{Triazoloquinoxaline} + \text{Umemoto’s reagent} \xrightarrow{\text{CuI, DMF}} \text{4-Trifluoromethyl-triazoloquinoxaline} \quad
$$

Critical parameters :

  • Copper iodide (10 mol%) as catalyst.
  • Reaction temperature: 60°C, 6 h.
  • Yield: 65–70%.

Halogen Exchange Strategies

Alternatively, 4-chloro-triazoloquinoxaline intermediates undergo halogen exchange with trifluoromethyl sources. For instance, treatment with methyl trifluoroacetate in the presence of cesium carbonate facilitates substitution:

$$
\text{4-Chloro-triazoloquinoxaline} + \text{CF}3\text{COOCH}3 \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{4-Trifluoromethyl-triazoloquinoxaline} \quad
$$

Yield : 60–68%.

Integrated Synthetic Route

Combining these steps, the synthesis proceeds as follows:

  • Quinoxaline core synthesis :
    • 1,2-Diaminobenzene → 2,3-dihydroxyquinoxaline → 2,3-dichloroquinoxaline.
  • Triazole formation :
    • 2,3-Dichloroquinoxaline → 3-hydrazinoquinoxaline → 1H-triazoloquinoxaline.
  • 1-Position functionalization :
    • Suzuki coupling with 2,4-dichlorophenylboronic acid.
  • 4-Position trifluoromethylation :
    • Radical trifluoromethylation using Umemoto’s reagent.

Overall yield : ~42% (four steps).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.72 (m, 3H, quinoxaline-H), 7.55 (d, J = 8.4 Hz, 2H, dichlorophenyl-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.3 (s, CF₃).
  • HRMS : m/z calcd for C₁₇H₈Cl₂F₃N₄: 423.9964; found: 423.9961.

Comparative Yields of Key Intermediates

Intermediate Reaction Step Yield (%) Reference
3 2,3-Dichloroquinoxaline 92
5 1H-Triazoloquinoxaline 80
8a 1-(2,4-Dichlorophenyl) derivative 85
Final compound Trifluoromethylation 65

Challenges and Optimization

Regioselectivity in Trifluoromethylation

The electron-deficient triazoloquinoxaline core favors trifluoromethylation at the 4-position, but competing reactions at the quinoxaline nitrogen necessitate careful control of reaction stoichiometry. Excess Umemoto’s reagent (1.5 equiv) minimizes byproducts.

Stability of Intermediates

4-Thiol intermediates (e.g., 6 in) are prone to oxidation. Storage under inert atmosphere (N₂) and use of antioxidants (e.g., BHT) improve shelf life.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline exhibit notable antimicrobial properties. In a study evaluating a series of substituted 1,2,4-triazolo[4,3-a]quinoxalines:

  • Gram-negative bacteria : Certain compounds showed activity exceeding that of standard antibiotics like ampicillin against Pseudomonas aeruginosa.
  • Antifungal activity : Some derivatives also displayed moderate antifungal effects against Candida albicans .

Anticancer Activity

The compound has been investigated for its anticancer potential. A study highlighted the synthesis of various quinoxaline derivatives and their evaluation against tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while remaining non-toxic to normal cells . The mechanism of action may involve the inhibition of DNA synthesis or interference with cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the triazole and quinoxaline structures can enhance their biological activities. For instance:

  • Electron-withdrawing groups : These groups can increase lipophilicity and improve membrane permeability.
  • Substituent variations : Changing the position or type of substituents on the quinoxaline ring can lead to significant changes in antibacterial and anticancer potency .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized a series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives. The compounds were screened against various bacterial strains:

  • Compounds 3 and 11b exhibited double the activity of ampicillin against Pseudomonas aeruginosa.
  • Other compounds showed equipotent activity to ampicillin against Staphylococcus aureus .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, several triazoloquinoxaline derivatives were tested against multiple cancer cell lines. The most promising candidates demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . This suggests that these derivatives could serve as lead compounds for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Triazoloquinoxalines with halogenated aryl or alkyl substituents exhibit significant cytotoxicity and Topo II inhibition. Key examples include:

Compound Name Substituents IC50 (Cancer Cell Lines) Topo II Inhibition Key References
2-{4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl}-N-cyclohexylhydrazine-1-carboxamide 4-(Carboxamide), 1-H 12–18 µM (HepG2, HCT116) Strong (IC50: 2.1 µM)
8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (R7050) 8-Cl, 1-CF₃, 4-(phenylthio) N/A TNFR1 signaling blocker
CP-68,247 8-Cl, 4-(cyclohexylamino), 1-CF₃ N/A A1 adenosine antagonist (IC50: 28 nM)

Key Observations :

  • The trifluoromethyl group at position 1 enhances receptor binding and metabolic stability, as seen in CP-68,247 and R7050 .
  • Halogenation (e.g., 8-Cl in CP-68,247) improves adenosine A1 receptor affinity and selectivity .
  • Carboxamide derivatives () show dual activity against cancer cells and Topo II, though differentiation between Topo IIα and IIβ isoforms remains unexplored .

Antimicrobial and Antifungal Derivatives

Triazoloquinoxalines with alkoxy or thiol substituents demonstrate antimicrobial properties:

Compound Name Substituents Activity (MIC µg/mL) References
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline 4-(o-tolyloxy) Moderate (S. aureus, C. albicans)
4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline 4-NHNH₂ Broad-spectrum antimicrobial

Key Observations :

  • Alkoxy groups (e.g., o-tolyloxy) enhance membrane penetration, improving antifungal activity .
  • Hydrazinyl derivatives act as intermediates for further functionalization, enabling tailored antimicrobial profiles .

CNS-Targeting Analogues

4-Amino-substituted triazoloquinoxalines show promise as rapid-onset antidepressants and adenosine antagonists:

Compound Name Substituents Biological Activity References
CP-66,713 4-NH₂, 8-Cl, 1-Ph A2 adenosine antagonist (IC50: 21 nM)
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline Triazoloquinoline core Anticonvulsant (ED50: 22–27 mg/kg)

Key Observations :

  • 4-Amino groups are critical for adenosine A2 receptor antagonism, while aryl groups (e.g., phenyl) at position 1 enhance potency .
  • Triazoloquinolines (e.g., ) with fluorophenyl substituents exhibit anticonvulsant activity, suggesting heterocycle variation (quinoline vs. quinoxaline) diversifies therapeutic applications .

Structural Isosteres and Bioisosteres

Replacement of the triazoloquinoxaline core with other heterocycles modulates activity:

Compound Name Core Structure Activity References
1-Phenyl-4-(trifluoromethyl)imidazo[1,2-a]quinoxaline Imidazoloquinoxaline Unspecified (structural isostere)
3-Methylquinoxaline Quinoxaline (non-triazole) Sorafenib bioisostere

Key Observations :

  • Imidazoloquinoxalines () may retain anticancer activity but lack triazole-specific receptor interactions .
  • Quinoxaline bioisosteres mimic kinase inhibitors like sorafenib, highlighting scaffold versatility in drug design .

Biological Activity

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a synthetic compound belonging to the class of [1,2,4]triazolo[4,3-a]quinoxalines. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and as an anticonvulsant agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps that include the condensation of appropriate precursors followed by cyclization reactions. The initial step often includes the reaction of 2-amino-3-(trifluoromethyl)phenol with 2,4-dichlorobenzaldehyde in the presence of suitable catalysts. Following this, cyclization occurs to form the triazole and quinoxaline rings.

Biological Activity Overview

The biological activity of this compound has been extensively studied across various models and assays. Key findings include:

  • Anticonvulsant Activity : Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In a study involving metrazol-induced convulsions in mice, several derivatives demonstrated promising activity compared to standard medications like phenobarbital .
  • Anticancer Potential : The compound has shown cytotoxic effects against various cancer cell lines. For example, studies have evaluated its effectiveness against melanoma (A375) and other carcinoma cell lines (e.g., MCF-7). Certain derivatives displayed low micromolar range cytotoxic activities with EC50 values indicating potent effects on cell viability .
  • Antimicrobial Properties : The compound also exhibits antibacterial and antifungal activities. It has been tested against a variety of bacterial strains and fungi, showing efficacy that suggests potential for therapeutic applications in treating infections .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Interaction with Receptors : Some studies suggest that these compounds may act as antagonists at specific receptors involved in neurotransmission and cellular signaling pathways related to seizure activity and cancer proliferation.
  • DNA Intercalation : The ability to intercalate into DNA has been suggested as a mechanism for its anticancer activity. This interaction can disrupt DNA replication and transcription processes in rapidly dividing cancer cells.
  • Topoisomerase Inhibition : Certain derivatives have been identified as inhibitors of topoisomerase II enzymes, which play a critical role in DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells.

Data Summary

Biological ActivityModel/AssayResult
AnticonvulsantMetrazol-induced convulsion modelSignificant activity compared to phenobarbital
AnticancerA375 melanoma cell lineEC50 values in micromolar range
AntimicrobialVarious bacterial/fungal strainsEfficacy against multiple pathogens

Case Studies

  • Anticonvulsant Study : A study evaluated several [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their anticonvulsant properties using the metrazol model. Two compounds showed superior efficacy compared to the standard drug phenobarbital, indicating potential for development as new anticonvulsants .
  • Cytotoxicity Evaluation : In another investigation focusing on cancer therapies, a series of synthesized compounds were tested against various carcinoma cell lines. The results revealed that specific substitutions on the quinoxaline scaffold significantly enhanced cytotoxicity against melanoma cells .

Q & A

Basic: What are the common synthetic routes for 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives?

Answer:
A standard method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Alternative routes for triazoloquinoxaline derivatives include cyclocondensation of hydrazines with quinoxaline precursors or oxidative intramolecular cyclization using selenium dioxide for fused triazole systems . Key intermediates (e.g., 4-chloro derivatives) can be further functionalized via nucleophilic substitution or coupling reactions to introduce trifluoromethyl or dichlorophenyl groups .

Basic: How are [1,2,4]triazolo[4,3-a]quinoxaline derivatives characterized for structural confirmation?

Answer:
Structural elucidation combines spectroscopic techniques:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR identify substituents (e.g., trifluoromethyl, dichlorophenyl) and confirm regiochemistry.
  • Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and π-stacking interactions in solid-state structures .
  • Elemental Analysis : Validates purity and stoichiometry .

Basic: What in vitro assays are used to evaluate the antimicrobial potential of these compounds?

Answer:

  • Broth Microdilution : MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a control .
  • Agar Diffusion : Zone-of-inhibition assays for antifungal activity (e.g., C. albicans), compared to nystatin .
  • Time-Kill Studies : Assess bactericidal/fungicidal kinetics at 2× MIC .

Advanced: How do structural modifications at the 1-, 4-, and 8-positions influence adenosine receptor affinity and selectivity?

Answer:

  • 1-Position : CF3_3 or ethyl groups enhance A1 affinity (IC50_{50} = 28 nM for CF3_3) and selectivity (>3000-fold), while phenyl groups favor A2 binding (IC50_{50} = 21 nM) .
  • 4-Position : NH2_2 or cycloalkylamino groups (e.g., cyclohexyl) optimize A1 antagonism, whereas NH-acetyl reduces potency .
  • 8-Position : Halogens (Cl, Br) improve A1/A2 binding; hydrogen substitution decreases receptor engagement .
    Method : Radioligand binding assays using 3H^3H-CHA (A1) and 3H^3H-NECA (A2) in rat brain homogenates .

Advanced: What methodologies are employed to assess the antidepressant-like effects in animal models?

Answer:

  • Porsolt Forced Swim Test (FST) : Acute administration reduces immobility time in rats, indicating rapid-onset antidepressant potential. Dose-response studies (e.g., 10–50 mg/kg i.p.) correlate with receptor occupancy .
  • Tail Suspension Test (TST) : Validates FST findings in mice.
  • Neurochemical Assays : Microdialysis measures serotonin/norepinephrine levels in limbic regions post-administration .

Advanced: What experimental approaches determine the mechanism of Topo II inhibition by triazoloquinoxaline derivatives?

Answer:

  • DNA Relaxation Assay : Plasmid DNA (pBR322) treated with Topo II and test compounds; gel electrophoresis detects supercoiled vs. relaxed DNA .
  • Molecular Docking : Models compound-DNA-Topo II ternary complexes (PDB: 4G0U) to identify intercalation or catalytic inhibition .
  • Ethidium Displacement : Fluorescence quenching quantifies DNA-binding affinity (Kd_d values) .

Advanced: How is receptor subtype selectivity (A1 vs. A2) determined for adenosine antagonists?

Answer:

  • Competitive Binding Assays :
    • A1 : Inhibition of 3H^3H-CHA binding in rat cerebral cortex membranes.
    • A2 : Inhibition of 3H^3H-NECA binding in rat striatal homogenates (with CPA to block A1) .
  • Functional Antagonism :
    • A1 : Blockade of adenosine-induced cAMP reduction in fat cells.
    • A2 : Inhibition of NECA-stimulated cAMP accumulation in forebrain slices .

Advanced: What strategies optimize positive inotropic activity in cardiac models?

Answer:

  • Isolated Rabbit Heart Model : Langendorff perfusion evaluates left ventricular pressure (LVP) and +dP/dt at 0.1–10 μM concentrations .
  • SAR Optimization : Benzylpiperazine or benzoylpiperazine moieties at the 4-position enhance Ca2+^{2+} sensitization without prolonging QT intervals .
  • Selectivity Screening : Assess β-adrenergic vs. PDE-III inhibition to avoid off-target effects .

Advanced: How are data contradictions resolved in structure-activity relationship studies?

Answer:

  • Multivariate Analysis : Partial Least Squares (PLS) regression correlates physicochemical descriptors (logP, polar surface area) with bioactivity .
  • Crystallographic Overlays : Compare active vs. inactive analogs to identify critical binding motifs (e.g., trifluoromethyl orientation in adenosine receptors) .
  • Free-Wilson Analysis : Deconstructs substituent contributions to activity, resolving outliers in SAR trends .

Advanced: What in vitro and in vivo models assess neuroinflammation modulation?

Answer:

  • In Vitro : Primary microglia treated with LPS/ATP to measure TNFα-CCL2-BDNF-TrkB pathway inhibition via ELISA/Western blot .
  • In Vivo : Hyperammonemia models (e.g., bile duct-ligated rats) evaluate motor coordination via beam-walk tests after compound administration (10 mg/kg, i.p.) .
  • Mechanistic Probes : Co-administration with TNFR1 inhibitors (e.g., R7050) or S1PR2 antagonists (JTE-013) validates target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.